molecular formula C23H25ClFN3O4S B2450106 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217112-13-4

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Numéro de catalogue: B2450106
Numéro CAS: 1217112-13-4
Poids moléculaire: 493.98
Clé InChI: JQECZZFYFQAUQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3O4S and its molecular weight is 493.98. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S.ClH/c24-17-3-4-18-21(15-17)32-23(25-18)27(7-1-6-26-8-10-29-11-9-26)22(28)16-2-5-19-20(14-16)31-13-12-30-19;/h2-5,14-15H,1,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECZZFYFQAUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : A five-membered heterocyclic structure contributing to its aromatic properties.
  • Morpholinopropyl Group : Enhances the compound's solubility and bioavailability.
  • Fluorine Substitution : Increases lipophilicity, potentially affecting pharmacokinetics and interactions with biological targets.

The molecular formula is C19H22ClFN4O3SC_{19}H_{22}ClFN_{4}O_{3}S, indicating a complex structure that supports diverse biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Cell Line Efficacy : Demonstrated effectiveness against various cancer cell lines such as Colo205, U937, MCF7, and A549. Studies have shown that it can induce apoptosis in these cells by modulating pathways involving p53 activation and mitochondrial function.
  • Mechanism of Action : The compound may interact with cellular pathways that lead to the inhibition of tumor growth. Its structural features allow it to bind effectively to proteins involved in these pathways.

Antibacterial and Anti-inflammatory Activities

Similar compounds have shown promising antibacterial and anti-inflammatory effects:

  • Broad Spectrum Activity : Derivatives of benzothiazole compounds have been noted for their antibacterial properties against various microbial strains. The presence of the morpholinopropyl group may enhance this activity by improving solubility and cellular uptake .
  • Inflammatory Response Modulation : Some studies suggest that compounds with similar structures can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.

Pharmacological Studies

Recent pharmacological studies have highlighted the following:

  • In vitro Studies : Compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Comparative Efficacy : In comparative assays, the compound has demonstrated lower IC50 values than many existing treatments, suggesting higher potency against specific cancer types .

Study 1: Antitumor Activity Assessment

A study assessed the antitumor efficacy of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine in vitro. Results indicated:

Cell LineIC50 (µM)
HCC8276.26
NCI-H3586.48

These values indicate a strong inhibitory effect on cell proliferation compared to traditional chemotherapeutics.

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms underlying its biological activity. The study revealed:

  • Apoptosis Induction : Mechanistic studies showed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
  • Mitochondrial Dysfunction : The compound was found to disrupt mitochondrial membrane potential, leading to enhanced reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with strict control over temperature, solvent selection (e.g., acetonitrile for reflux reactions), and inert atmospheres to prevent degradation. Key steps include coupling fluorobenzo[d]thiazole derivatives with morpholinopropyl amines under catalytic conditions. Purification via chromatography or recrystallization is critical to achieving >95% purity. Reaction yields improve with slow addition of reagents and prolonged stirring times (12–24 hours) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. What solvent systems are optimal for solubility and stability during biological assays?

  • Methodological Answer : The compound shows moderate solubility in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. Stability studies in PBS (pH 7.4) at 37°C for 24 hours are recommended to assess hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays). Ensure consistency in experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in anticancer activity may arise from variations in mitochondrial toxicity assays vs. apoptosis markers. Use structural analogs (e.g., chlorinated or methylated benzothiazoles) as controls to isolate structure-activity relationships (SAR) .

Q. What computational approaches are effective for predicting SAR and target interactions?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with kinases or G-protein-coupled receptors, leveraging the morpholine group’s affinity for hydrogen bonding. Quantum mechanical calculations (DFT) predict electron density distributions for reactive sites. Machine learning models trained on benzothiazole derivatives can prioritize synthetic targets .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Methodological Answer : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Proteomics (e.g., SILAC) quantifies changes in kinase activity. For mechanistic studies, combine CRISPR-Cas9 knockouts of suspected targets (e.g., apoptosis regulators) with phenotypic rescue experiments. Fluorescent tagging of the compound enables live-cell imaging to track subcellular localization .

Q. What strategies minimize off-target effects during in vivo studies?

  • Methodological Answer : Pharmacokinetic profiling (e.g., LC-MS/MS) determines bioavailability and tissue distribution. Prodrug modifications (e.g., esterification of the carboxamide) enhance selectivity. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to reduce metabolic degradation. Validate specificity using isoform-selective antibodies in Western blotting .

Key Recommendations for Researchers

  • Synthetic Challenges : Prioritize protecting group strategies for the morpholinopropyl amine during coupling reactions to prevent side products.
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, stirring rates) to mitigate batch-to-batch variability.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.